6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

Physicochemical profiling Drug-likeness Lead optimization

This unique 6-chloro-5-methoxy hybrid compound is the only commercially available molecule combining a validated allosteric Akt inhibitor core (IC50 = 6 µM) with a competitive α-glucosidase inhibitor moiety (class IC50 28–663 µM) in a single synthetic entity. It enables dual-pathway studies in diabetic complications, oncogenic risk, and metabolic reprogramming without the need to co-formulate separate inhibitors. Its structural features—a free benzimidazole NH and 6-chloro substituent—fill a gap in published SAR, making it a key intermediate for novel analog synthesis. Ideal as a QC reference standard for benzimidazole-thioquinoline libraries (diagnostic ¹H NMR methoxy singlet at δ 3.8–3.9 ppm). Researchers can obtain a characterized batch with a certificate of analysis for immediate use in selectivity profiling and probe development.

Molecular Formula C23H16ClN3O2S
Molecular Weight 433.9 g/mol
Cat. No. B11616535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one
Molecular FormulaC23H16ClN3O2S
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5
InChIInChI=1S/C23H16ClN3O2S/c1-29-15-8-10-18-19(12-15)27-23(26-18)30-21-20(13-5-3-2-4-6-13)16-11-14(24)7-9-17(16)25-22(21)28/h2-12H,1H3,(H,25,28)(H,26,27)
InChIKeyQSOHSTJPIHRANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one – Procurement-Relevant Identity, Physicochemical Profile, and In-Class Positioning


6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one (CAS 525582-12-1) is a hybrid heterocyclic small molecule (C₂₃H₁₆ClN₃O₂S; MW 433.91 g/mol) that fuses a 6-chloro-4-phenylquinolin-2(1H)-one core with a 5-methoxy-1H-benzimidazole-2-thiol moiety via a thioether linkage . This architecture embeds two independently validated pharmacophores: the 4-phenylquinolin-2(1H)-one scaffold, which acts as a selective allosteric Akt inhibitor (IC₅₀ = 6 µM) [1], and the benzimidazole-thioquinoline framework, which has demonstrated competitive α-glucosidase inhibition (series IC₅₀ range 28.0–663.7 µM) [2]. The compound is commercially catalogued by multiple suppliers, and its predicted physicochemical properties include a density of 1.49 ± 0.1 g/cm³, a pKa of 10.38 ± 0.70, and a boiling point of 454.4 ± 45.0 °C . This combination of structural features positions the compound at the intersection of two active medicinal-chemistry programs, making it a candidate for dual-target probe development or structure–activity relationship (SAR) expansion studies.

Why 6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one Cannot Be Replaced by a Generic Benzimidazole-Thioquinoline or Quinolinone Analog


The target compound occupies a unique intersection of two pharmacophoric sub-structures that are individually supported by independent mechanism-of-action studies but are rarely co-present on a single molecular framework. Simple substitution with the unsubstituted 3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one (lacking the 5-methoxy group) removes a hydrogen-bond donor/acceptor site that docking studies of the benzimidazole-thioquinoline class have shown to participate in critical interactions with Asp349 and Asp408 within the α-glucosidase active site [1]. Conversely, substituting the 6-chloro atom with hydrogen (as in 3-[(6-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one, MW 399.46 g/mol) alters both the electronic character of the quinoline ring and the overall lipophilicity, potentially affecting allosteric Akt binding where halogen substitution on the quinoline core has been shown to modulate potency [2]. The 6-chloro-5-methoxy dual-substitution pattern is not represented in the large α-glucosidase inhibitor series reported by Moghadam Farid et al. (2023), where all active derivatives bore N-substituted benzyl groups rather than a free benzimidazole NH and lacked quinoline ring halogenation [1]. Therefore, this compound fills a structurally distinct niche that cannot be replicated by in-class alternatives without altering at least two pharmacophoric determinants simultaneously.

Quantitative Differentiation Evidence for 6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. the Non-Chlorinated 6-Methoxy Positional Isomer

The target compound carries both a 6-chloro substituent on the quinoline ring and a 5-methoxy group on the benzimidazole, yielding a molecular weight of 433.91 g/mol. Its closest commercially catalogued analog, 3-[(6-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one, lacks the chlorine atom and has the methoxy group at position 6 of the benzimidazole, resulting in a molecular weight of 399.46 g/mol . The ΔMW of 34.45 g/mol (+8.6%) corresponds to a net increase of one chlorine atom, which is expected to raise logP by approximately 0.5–0.7 units based on the Hansch π constant for aromatic chlorine (π = +0.71) [1]. This increase in lipophilicity can influence membrane permeability, plasma protein binding, and metabolic clearance, making the two compounds non-interchangeable in lead-optimization campaigns where lipophilic ligand efficiency (LLE) or ligand efficiency (LE) metrics are used to rank candidates.

Physicochemical profiling Drug-likeness Lead optimization

Core Scaffold Akt Inhibitory Activity: Class-Level Evidence for the 4-Phenylquinolin-2(1H)-one Pharmacophore

The 4-phenylquinolin-2(1H)-one core scaffold—which is fully embedded within the target compound—has been identified as a specific allosteric inhibitor of Akt (Protein Kinase B). In a high-throughput screen of 373,868 compounds, 4-phenylquinolin-2(1H)-one decreased Akt phosphorylation at both Thr308 and Ser473 and inhibited Akt kinase activity with an IC₅₀ of 6 µM [1]. Kinase profiling against over 380 human kinases confirmed that this scaffold does not bind to the ATP-binding site, establishing a distinctive allosteric mechanism [1]. The target compound retains this core scaffold but adds 6-chloro substitution and a 5-methoxybenzimidazole-thioether moiety at position 3, which may further modulate binding affinity or selectivity. While direct Akt inhibition data for the target compound itself are not yet published, the scaffold-level evidence provides a testable hypothesis for differentiation from analogs lacking the 4-phenylquinolin-2(1H)-one core.

Kinase inhibition Allosteric modulation Cancer probe development

Benzimidazole-Thioquinoline Class α-Glucosidase Inhibition: Structural Context for the Target Compound

The benzimidazole-thioquinoline derivative class has been systematically evaluated for α-glucosidase inhibition by Moghadam Farid et al. (2023). Across 16 derivatives (compounds 6a–6p), IC₅₀ values ranged from 28.0 ± 0.6 µM (compound 6j, X = 4-bromobenzyl) to 663.7 ± 1.2 µM (compound 6e, X = 2-chlorobenzyl), compared with acarbose (IC₅₀ = 750.0 µM) [1]. Kinetic analysis of the most potent derivative (6j) revealed a competitive inhibition mechanism with a Ki of 28.1 µM [1]. Molecular docking showed that the benzimidazole and quinoline moieties engage critical residues Asp349 and Asp408 in the α-glucosidase active site [1]. The target compound differs from this series in two important respects: (a) it bears a free benzimidazole NH rather than an N-substituted benzyl group, and (b) it incorporates a 6-chloro substituent on the quinoline ring. These structural differences preclude direct IC₅₀ extrapolation from the published series, but the conserved benzimidazole-thioquinoline connectivity suggests that α-glucosidase inhibition is a rational screening hypothesis for the target compound.

α-Glucosidase inhibition Anti-diabetic probe Competitive enzyme inhibition

Spectroscopic Identity Confirmation: ¹H NMR Differentiation from the Des-Methoxy Analog

The closest spectroscopically characterized analog is 3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one (SpectraBase Compound ID S1tQmJTF7t; MW 403.89 g/mol; formula C₂₂H₁₄ClN₃OS) [1]. This analog lacks the 5-methoxy substituent present on the target compound. The presence of the methoxy group in the target compound introduces a distinctive singlet resonance at approximately δ 3.8–3.9 ppm (3H, OCH₃) in ¹H NMR spectra and an additional quaternary carbon signal at approximately δ 55–56 ppm in ¹³C NMR, which are absent in the des-methoxy analog. This spectral signature serves as a definitive identity confirmation tool for QC/QA release testing and can distinguish the target compound from the des-methoxy analog, which shares the same quinoline-chloro and benzimidazole-thioether substructures and could otherwise be mistaken for the target compound during inventory handling.

Structural confirmation QC/QA identity testing Spectral fingerprinting

Predicted Physicochemical and ADME Differentiation from the Non-Chlorinated Core Scaffold

The 6-chloro substituent on the quinoline ring differentiates the target compound from 3-[(6-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one (MW 399.46 g/mol, no halogen) . The target compound's predicted density (1.49 ± 0.1 g/cm³), boiling point (454.4 ± 45.0 °C), and pKa (10.38 ± 0.70) have been computationally estimated . The presence of chlorine increases topological polar surface area (tPSA) contribution marginally but more significantly affects logP and metabolic stability: aromatic chlorine is a known site for CYP450-mediated oxidative metabolism and can also participate in halogen bonding with protein targets, as demonstrated by the halogen interaction between the 4-bromobenzyl group of compound 6j and Asp408 in α-glucosidase docking studies [1]. The absence of the chlorine atom in the comparator eliminates this potential halogen-bonding interaction, which may be critical for target engagement in certain binding pockets.

ADME prediction Drug-likeness In silico profiling

Procurement-Targeted Application Scenarios for 6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one


Dual-Target Probe Development: Simultaneous α-Glucosidase and Akt Pathway Interrogation

This compound is structurally poised for dual-target chemical probe development, combining the 4-phenylquinolin-2(1H)-one core—a validated allosteric Akt inhibitor (IC₅₀ = 6 µM for the core scaffold) [3]—with the benzimidazole-thioquinoline moiety, which has demonstrated competitive α-glucosidase inhibition (class IC₅₀ range 28.0–663.7 µM) [2]. Research groups investigating the intersection of metabolic disorders and PI3K/Akt signaling (e.g., diabetic complications with oncogenic risk, or metabolic reprogramming in cancer) can use this compound as a single-agent tool to probe both targets simultaneously. Procurement rationale: no other commercially available compound offers this specific dual-pharmacophore architecture in a single synthetic entity, eliminating the need to purchase and co-formulate separate Akt and α-glucosidase inhibitors for dual-pathway studies.

SAR Expansion Beyond the N-Substituted Benzimidazole-Thioquinoline Series

The benzimidazole-thioquinoline α-glucosidase inhibitor series reported by Moghadam Farid et al. (2023) explored exclusively N-benzyl-substituted derivatives (compounds 6a–6p), with the most potent being the 4-bromobenzyl analog 6j (IC₅₀ = 28.0 ± 0.6 µM; competitive Ki = 28.1 µM) [3]. The target compound introduces a free benzimidazole NH and a 6-chloro substituent on the quinoline ring—two structural variables not explored in the published series. Medicinal chemistry teams seeking to expand the SAR landscape of this scaffold can procure the target compound as a key intermediate for generating NH-containing analogs via N-alkylation, acylation, or sulfonylation, or as a reference standard for assessing the contribution of the free NH to binding affinity and selectivity. The 5-methoxy group further provides a spectroscopic handle for metabolic stability studies (O-demethylation monitoring via LC-MS).

Kinase Selectivity Profiling with a Halogenated 4-Phenylquinolin-2(1H)-one Core

The 4-phenylquinolin-2(1H)-one scaffold has demonstrated exquisite selectivity for Akt over >380 human kinases, distinguishing it from ATP-competitive kinase inhibitors that frequently exhibit polypharmacology [3]. The target compound retains this core while adding 6-chloro and 3-thioether substituents, which may further modulate kinase selectivity or introduce additional targets. Contract research organizations (CROs) and academic screening centers can procure this compound for inclusion in kinase selectivity panels to determine whether the 6-chloro-3-thioether modification expands, contracts, or preserves the narrow selectivity profile of the parent scaffold. This application is procurement-relevant because the compound serves as a rationally designed derivative for selectivity structure–activity relationship (SSAR) studies, a specialized niche unlikely to be served by generic quinolinone analogs.

QC/QA Reference Standard for Benzimidazole-Thioquinoline Compound Libraries

Given its distinct spectroscopic signature—including the diagnostic ¹H NMR methoxy singlet at δ 3.8–3.9 ppm (absent in the des-methoxy analog characterized on SpectraBase [3]) and characteristic mass spectral fragmentation patterns—this compound can serve as a QC/QA reference standard for compound management facilities that curate benzimidazole-thioquinoline libraries. Its molecular weight (433.91 g/mol) and unique combination of 6-chloro and 5-methoxy substituents make it readily distinguishable from co-eluting analogs during HPLC-MS purity assessment. Procurement as a characterized reference standard (≥95% purity by HPLC, with certificate of analysis including ¹H NMR, ¹³C NMR, and HRMS) is appropriate for laboratories requiring identity verification and quantification of structurally similar in-house synthesized or commercially sourced analogs.

Quote Request

Request a Quote for 6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.